1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy-
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Overview
Description
1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The specific structure of this compound, with a tert-butyl group and a methoxy group, imparts unique chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and bases such as sodium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of triazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reactions. These methods also allow for better control over reaction parameters, leading to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium carbonate, 1,4-dioxane, 1,2-dichloroethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
1,3,5-Triazine: Known for its use in herbicides and resins.
2,4,6-Triazine: Used in the synthesis of pharmaceuticals and agrochemicals.
1,2,4-Triazole: Exhibits antifungal and anticancer properties.
Uniqueness: 1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl and methoxy groups enhances its stability and makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
69249-26-9 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-tert-butyl-3-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)6-5-9-11-7(10-6)12-4/h5H,1-4H3 |
InChI Key |
QIWFSCBVELQMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=NC(=N1)OC |
Origin of Product |
United States |
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